2-(Aminomethyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMHCFYVAHHONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-45-4 | |
| Record name | 2-(aminomethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Development for 2 Aminomethyl Pyrimidin 4 Amine and Its Core Analogs
Classical and Conventional Synthetic Routes
Traditional approaches to the synthesis of the 2-(aminomethyl)pyrimidin-4-amine core often rely on established organic chemistry reactions, including the construction of the pyrimidine (B1678525) ring from acyclic precursors or the functional group manipulation of pre-existing pyrimidine derivatives.
Multi-Step Approaches from Pyrimidine Precursors
One established strategy involves the chemical modification of a pre-formed pyrimidine ring. A notable example is the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine (AMP) from 2-methyl-4-amino-5-alkoxymethylpyrimidine. google.comgoogle.com This process involves a direct amination reaction where the alkoxymethyl group at the 5-position is converted to an aminomethyl group. The reaction is typically carried out at high temperatures (ranging from 180-350°C) and pressures in the presence of a large excess of ammonia and a Lewis or Brønsted acid catalyst, such as Aluminum Oxide (Al₂O₃). google.com This method provides a direct route to the final product, avoiding the more complex reduction or hydrolysis steps required in other synthetic pathways. google.com
Another multi-step approach begins with a different pyrimidine precursor, 4-amino-2-methylpyrimidine-5-carbonitrile. This intermediate can be produced through various methods and is subsequently converted to the target aminomethyl compound via hydrogenation of the nitrile group. This reduction step is a critical transformation that generates the desired aminomethyl side chain. google.comresearchgate.net
Condensation Reactions in Pyrimidine Ring Formation
Condensation reactions are fundamental to building the heterocyclic pyrimidine core from simpler, acyclic components. libretexts.org The most common and widely utilized method involves the reaction of a three-carbon (C-C-C) fragment with a reagent providing the nitrogen-carbon-nitrogen (N-C-N) backbone. bu.edu.eg
A prevalent example is the three-component reaction between an aldehyde, malononitrile, and a reagent like urea or thiourea. ingentaconnect.comresearchgate.net This one-pot synthesis, often catalyzed by a base, efficiently constructs the pyrimidine ring. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the urea/thiourea and subsequent cyclization and aromatization to yield the final pyrimidine derivative. ingentaconnect.com Similarly, the well-known Biginelli reaction employs a condensation of an aldehyde, a β-ketoester, and guanidine to form the pyrimidine ring. nih.gov The reaction of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride also proceeds via a Michael addition followed by cyclization to afford 2-aminopyrimidine (B69317) derivatives. researchgate.netresearchgate.net
These condensation strategies are highly versatile and allow for the synthesis of a diverse library of pyrimidine compounds by varying the starting components.
Use of Specific Reagents (e.g., Guanidine Hydrochloride, Vilsmeier Reagent, Malononitrile)
The successful synthesis of the this compound core relies on the strategic use of key reagents that serve as fundamental building blocks or reaction promoters.
Guanidine Hydrochloride : This reagent is a primary source for the N-C-N fragment required to form 2-aminopyrimidines. It readily participates in condensation reactions with 1,3-bielectrophilic compounds, such as chalcones and β-dicarbonyl compounds, to construct the heterocyclic ring. nih.govresearchgate.netresearchgate.net Its use is central to many classical pyrimidine syntheses due to its reliability and ability to directly install the C2-amino group, a common feature in biologically active pyrimidines.
Vilsmeier Reagent : The Vilsmeier reagent, an iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile tool in heterocyclic synthesis. wikipedia.orgwikipedia.org While known for formylation reactions mdpi.comenamine.net, it also serves to activate molecules for subsequent cyclization. For instance, the reaction of 2-cyanoacetamide with the Vilsmeier reagent yields a reactive enamine intermediate. researchgate.net This intermediate can then undergo condensation with acetamidine to form the pyrimidine ring, demonstrating the Vilsmeier reagent's role in a multi-step, one-pot sequence. researchgate.netrsc.org
Malononitrile : As a highly activated C-C-C synthon, malononitrile is a cornerstone in many pyrimidine syntheses. researchgate.net It is frequently used in multi-component reactions, where it condenses with aldehydes and urea or guanidine derivatives to form substituted pyrimidines. ingentaconnect.comresearchgate.netnih.govtandfonline.com In an alternative scalable approach, malononitrile is treated with an ionic salt prepared from DMF and dimethyl sulfate to generate an intermediate that, without isolation, is reacted with acetamidine hydrochloride to produce the pyrimidine core. researchgate.net The high reactivity of malononitrile makes it an efficient precursor for constructing complex heterocyclic systems. researchgate.net
Advanced and Scalable Synthesis Techniques
To meet industrial demand and improve safety and efficiency, modern synthetic approaches have moved towards advanced methodologies like continuous flow processing and the optimization of scalable batch reactions.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for streamlined, automated production. A fully continuous flow synthesis for 5-(aminomethyl)-2-methylpyrimidin-4-amine, a close analog of the target compound, has been successfully developed. acs.org
This process starts from the economical material 2-cyanoacetamide and involves three sequential chemical transformations performed in a series of connected flow reactors. acs.org The key steps include the formation of an enamine using a Vilsmeier-type reaction, cyclization with acetamidine, and a final hydrogenation step. The integrated system allows for the entire sequence to be performed without isolating intermediates, significantly reducing processing time. acs.orgresearchgate.net This expeditious synthesis achieved an 84% total yield with a residence time of just 74 minutes, demonstrating a marked improvement in efficiency compared to conventional batch methods. acs.org
| Step | Reaction | Reagents | Reactor Type | Residence Time | Yield | Ref |
| 1 | Enamine Formation | 2-Cyanoacetamide, POCl₃, Pyridine, DMF | PTFE Coil Reactor | 12 min | 94.7% | acs.org |
| 2 | Cyclization | Intermediate from Step 1, Acetamidine | PTFE Coil Reactor | 30 min | 90% | acs.org |
| 3 | Hydrogenation | Intermediate from Step 2, H₂, Raney Ni | Packed-bed Reactor | 32 min | 99% | acs.org |
| Overall | Total Process | Integrated Flow System | 74 min | 84% | acs.org |
Industrial-Scale Synthesis Considerations
The industrial production of this compound and its analogs, particularly AMP for vitamin B1 synthesis, requires routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. google.com Early industrial syntheses often started from materials like malononitrile or acrylonitrile. However, malononitrile is expensive and poses safety challenges, while routes from acrylonitrile often involved complicated and costly reduction or hydrolysis steps to generate the final aminomethyl side chain. google.com
A significant advancement in industrial synthesis was the development of a process for the direct amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. google.comgoogle.com This method is advantageous as it starts from a more readily handleable precursor and provides a more direct route to the final product. google.com Key considerations for scaling this reaction include:
Catalyst Selection : Lewis acids like Al₂O₃ are preferred for their catalytic activity and stability under the harsh reaction conditions. google.com
Reaction Conditions : The process requires high temperatures (210-300°C) and high pressure, necessitating specialized industrial reactors (autoclaves) capable of safely handling these parameters. google.comgoogle.com
Reagent Stoichiometry : A large molar excess of ammonia (25 to 250 equivalents) is used to drive the reaction to completion and minimize side products. google.com
Solvent : The reaction can be carried out in an inert organic solvent like toluene or using ammonia itself as the solvent. google.comgoogle.com
More recent scalable processes have focused on optimizing routes from less expensive starting materials like 2-cyanoacetamide, using reagents like the Vilsmeier reagent in one-pot procedures to build the pyrimidine ring efficiently before a final hydrogenation step. researchgate.net These developments aim to create shorter, more economical synthetic routes suitable for large-scale manufacturing. researchgate.net
Catalytic Strategies in the Preparation of Aminopyrimidine Derivatives
The synthesis of aminopyrimidine derivatives, including the core structure of this compound, has significantly benefited from a variety of catalytic strategies aimed at improving efficiency, selectivity, and reaction conditions. Both homogeneous and heterogeneous catalysts, ranging from simple Lewis acids to complex transition metal systems and nano-catalysts, have been employed.
Lewis and Brønsted acids are effective catalysts for key synthetic steps. For instance, the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine can be achieved through the reaction of 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of catalysts like aluminum oxide (Al₂O₃), phosphoric acid (H₃PO₄), or zirconium dioxide (ZrO₂) at elevated temperatures and pressures google.com. In this process, Al₂O₃ has been identified as a particularly effective Lewis acid catalyst google.com. Similarly, the [5+1] annulation of enamidines with orthoesters can be catalyzed by a catalytic amount of zinc bromide (ZnBr₂) to yield polysubstituted pyrimidines mdpi.com.
Transition metal catalysts are pivotal in modern organic synthesis and have been extensively applied to the formation of aminopyrimidines. Iridium-pincer complexes, for example, catalyze a novel, regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohols nih.govacs.orgfigshare.com. This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts nih.govacs.org. Other transition metals like nickel and copper also play a role; nickel can catalyze the synthesis of pyrimidines from alcohols and amidines, while copper is used in cycloaddition reactions of alkynes with compounds like amidines and guanidines mdpi.com. Palladium-catalyzed C-N bond formation represents another important method for the synthesis of aminopyridine and aminopyrimidine scaffolds acs.org.
The following table summarizes various catalytic strategies employed in the synthesis of aminopyrimidine derivatives.
| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Substrates | Key Features |
| Lewis/Brønsted Acid | Al₂O₃, H₃PO₄, ZrO₂, ZnBr₂ | Amination, Annulation | 2-methyl-4-amino-5-alkoxymethyl-pyrimidine, Enamidines | High temperature/pressure, Direct conversion google.commdpi.com |
| Transition Metal | Iridium-pincer complexes (PN₅P–Ir) | Multicomponent Synthesis | Amidines, Alcohols | High regioselectivity, Sustainable, Byproducts are H₂ and H₂O nih.govacs.org |
| Transition Metal | Nickel, Copper complexes | Cycloaddition, Annulation | Alcohols, Amidines, Alkynes, Ketones | Broad substrate scope mdpi.com |
| Transition Metal | Palladium complexes | C-N Cross-Coupling | Halopyrimidines, Amines | Widely used for amino-heterocycle synthesis acs.org |
Green Chemistry Principles in Aminomethylpyrimidine Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable manufacturing processes rasayanjournal.co.innih.gov. These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product rasayanjournal.co.inunibo.it. Key strategies include the use of solvent-free reaction conditions and designing syntheses with high atom economy.
Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, simplifying work-up procedures, and often lowering energy consumption rasayanjournal.co.in.
Several effective solvent-free methods for the synthesis of aminopyrimidine derivatives have been developed. One approach involves the fusion of reactants at elevated temperatures. For example, 2-aminopyrimidine derivatives can be synthesized in high yields by heating 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine at 80–90 °C without any solvent mdpi.comsemanticscholar.orgresearchgate.netnih.gov. This method is noted for being catalyst-free as well semanticscholar.orgresearchgate.netnih.gov.
Microwave-assisted synthesis under solvent-free conditions is another powerful technique. This method can significantly reduce reaction times and improve yields. For instance, a series of 2-aminopyrimidine derivatives have been synthesized in a single step by treating β-ketoesters with guanidine hydrochloride under microwave irradiation without a solvent rsc.org. Multicomponent reactions, which combine three or more reactants in a single step, are also well-suited to solvent-free conditions, providing a rapid and efficient route to complex molecules like 4-substituted aminopyrido[2,3-d]pyrimidines mdpi.com.
The table below highlights examples of solvent-free synthetic methods for aminopyrimidine analogs.
| Method | Reactants | Conditions | Yield | Key Advantages |
| Thermal Fusion | 2-amino-4,6-dichloropyrimidine, Substituted amines, Triethylamine | 80–90 °C | Good to Excellent | Catalyst-free, Simple procedure mdpi.comsemanticscholar.orgnih.gov |
| Microwave Irradiation | β-ketoester, Guanidine hydrochloride, K₂CO₃ | Microwave | Good | Single-step, Rapid rsc.org |
| Multicomponent Reaction | 3-cyano-2-aminopyridine, Triethyl orthoformate, Primary amines | 100 °C, 3h | 61–85% | One-pot, High efficiency mdpi.com |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that minimal waste is generated, making the process more sustainable and cost-effective.
Synthetic strategies for aminopyrimidines are increasingly designed to maximize atom economy. Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials in a single operation, with all or most of the atoms being incorporated into the final product, thus avoiding the need for intermediate isolation and reducing waste nih.gov. The synthesis of pyrido[2,3-d]pyrimidines via MCR is a prime example of achieving better atomic efficiency nih.gov.
Chemical Reactivity and Derivatization Strategies for 2 Aminomethyl Pyrimidin 4 Amine
Nucleophilic Transformations of Pyrimidine (B1678525) Amines
The reactivity of 2-(aminomethyl)pyrimidin-4-amine is characterized by the nucleophilic nature of its amino groups and the potential for substitution on the pyrimidine ring.
Reactions at the Amino and Aminomethyl Functional Groups
The exocyclic amino and aminomethyl groups of this compound are primary sites for nucleophilic reactions. These groups readily participate in reactions with various electrophiles. For instance, aminopyrimidines can react with formaldehyde to yield methylol derivatives or methylenebis(aminopyrimidines) nist.gov. The specific outcome of the reaction, whether it is the formation of a methylol compound or a methyleneiminodipyrimidine, is influenced by the molar ratio of the reactants nist.gov. Infrared spectroscopy data supports the structural assignments of these products, confirming that the pyrimidine ring itself is not directly involved in these particular reactions with formaldehyde nist.gov.
Derivatization of primary amines is a common strategy to enhance their properties for analytical purposes or to introduce new functionalities. iu.edunih.gov Common derivatization reactions include acylation, silylation, and alkylation, which involve replacing a labile hydrogen on the amine with a more stable functional group. iu.edu Reagents like trifluoroacetic anhydride (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for acylation and silylation, respectively. iu.edu Another approach involves reaction with dimethylformamide dimethylacetal (DMF-DMA), which replaces the labile hydrogens on the primary amine with a DMAM group. iu.edu
The Delépine reaction offers a method for the synthesis of primary amines from alkyl halides via hexamethylenetetramine, which could be conceptually applied to derivatives of the aminomethyl group. organic-chemistry.org This two-step process involves the formation of a quaternary salt followed by acid-catalyzed alcoholysis to yield the amine hydrochloride. organic-chemistry.org
Interactive Table: Derivatization Reagents for Primary Amines
| Reagent Class | Specific Reagent | Resulting Derivative |
| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Trifluoroacyl derivative |
| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative |
| Alkylating Agent | Dimethylformamide dimethylacetal (DMF-DMA) | DMAM derivative |
Substitutions on the Pyrimidine Ring System
The pyrimidine ring, while aromatic, can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, chloro-substituted pyrimidines are valuable precursors for introducing various functionalities. The chlorine atom can be displaced by nucleophiles such as amines. In a study on a related pyrazolopyrimidine system, nucleophilic substitution of a chlorine atom at the 4-position of the pyrimidine ring with methylamine occurred with high selectivity over a chloromethyl group at another position. mdpi.com This highlights the differential reactivity of substituents on the pyrimidine core versus those on a side chain.
Furthermore, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-alkyl(and 2-aryl)amino-derivatives through reaction with the corresponding amines. scilit.com These pyrimidinones can also be treated with reagents like SOCl₂-DMF to produce 4-chloro pyrimidines, which are then susceptible to nucleophilic attack. scilit.com
Condensation Reactions and Imine Formation from Aminomethyl Moieties
The primary amine of the aminomethyl group in this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com
The formation of imines is a reversible process, and the pH of the reaction medium is a critical factor. libretexts.org The reaction rate is generally optimal around a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, hindering the elimination of water. libretexts.org Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org
The general mechanism for imine formation proceeds through the following steps:
Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).
Elimination: The lone pair of electrons on the nitrogen facilitates the elimination of water, forming an iminium ion.
Deprotonation: A base, often the solvent or another amine molecule, removes a proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org
Interactive Table: Key Steps in Imine Formation
| Step | Description |
| 1 | Nucleophilic addition of the primary amine to the carbonyl group. |
| 2 | Formation of a neutral carbinolamine intermediate via proton transfer. |
| 3 | Acid-catalyzed protonation of the hydroxyl group. |
| 4 | Elimination of water to form a resonance-stabilized iminium ion. |
| 5 | Deprotonation of the nitrogen to yield the imine. |
Alkylation and Acylation of Aminopyrimidine Nitrogen Centers
Both the exocyclic amino groups and the ring nitrogens of this compound can be subject to alkylation and acylation reactions. The primary amino groups are generally more nucleophilic and will react preferentially under many conditions.
Alkylation of amines can be achieved through reactions like the SN2 reaction with alkyl halides. youtube.com However, a significant challenge with the direct alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more reactive than the starting primary amine. youtube.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. youtube.com
Acylation of amines, on the other hand, is a more controlled process. It involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride. This reaction is a common method for protecting amino groups during a multi-step synthesis or for synthesizing amides with specific properties.
Hydrogenation and Reduction Strategies for Pyrimidine Derivatives
The pyrimidine ring and associated functional groups can be subjected to hydrogenation and reduction. Catalytic hydrogenation is a powerful tool for the reduction of various unsaturated functionalities. For instance, the asymmetric hydrogenation of imines, which can be formed from the aminomethyl group, provides a direct route to chiral amines. nih.govacs.org This process often employs transition metal catalysts, such as those based on rhodium or iridium, in combination with chiral ligands to achieve high enantioselectivity. nih.govacs.org
The reduction of enamides, which can be considered derivatives of amines, has also been extensively studied. Rhodium complexes with chiral bisphospholane ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of dehydroamino acid derivatives and enamides. organic-chemistry.org Furthermore, a dual chiral-achiral acid system can catalyze the highly enantioselective hydrogenation of enamides, allowing for low catalyst loadings. organic-chemistry.org
For the reduction of dihydropyridones, a related heterocyclic system, zinc and acetic acid provide a mild and inexpensive alternative to more reactive and expensive reagents like L- or K-Selectride, which can lead to over-reduction. organic-chemistry.org
Ring Opening and Rearrangement Reactions of Pyrimidine Scaffolds
Under certain conditions, the pyrimidine ring can undergo ring-opening or rearrangement reactions. For example, some fused heterocyclic systems containing a pyrimidine ring can undergo rearrangement in the presence of specific reagents. A study on imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles demonstrated an unusual rearrangement to form imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines in the presence of iodine. rsc.org A proposed mechanism involves the in-situ formation of H₂O₂, which may initiate the opening of the initial ring system, followed by cyclization to the more stable pyrimidine-fused product. rsc.org
Rearrangement reactions are also known for simpler systems. The Bamberger rearrangement, for instance, converts N-phenylhydroxylamine to 4-aminophenol in the presence of strong aqueous acid. wiley-vch.de This proceeds through the formation of a nitrenium ion intermediate and subsequent nucleophilic attack by water. wiley-vch.de While not directly a pyrimidine rearrangement, it illustrates a type of transformation that can occur in nitrogen-containing aromatic systems.
The Hofmann and Curtius rearrangements are classical organic reactions that convert amides and acyl azides, respectively, into primary amines with one fewer carbon atom. masterorganicchemistry.com A key step in both reactions is the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen, leading to the formation of an isocyanate intermediate. masterorganicchemistry.com
Structural Modifications and Structure Activity Relationship Sar Studies of 2 Aminomethyl Pyrimidin 4 Amine Derivatives
Rational Design Principles for Structural Diversity within the Pyrimidine (B1678525) Core
The rational design of 2-(aminomethyl)pyrimidin-4-amine derivatives involves a strategic approach to introduce structural diversity and optimize biological activity. A key principle is the modification of the pyrimidine core to create dual binding site inhibitors. researchgate.net This can be achieved by introducing two small aromatic groups separated by a flexible aliphatic linker. researchgate.net The aromatic moieties are designed to interact with aromatic amino acids in target proteins through π-π interactions, while the linker provides the necessary flexibility to span the distance between different binding sites. researchgate.net
Another design strategy involves the application of molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined. This approach aims to create new molecules with improved affinity and efficacy. Furthermore, computational methods such as molecular docking are employed to predict the binding modes and affinities of designed compounds, guiding the selection of the most promising candidates for synthesis. nih.govmdpi.com
The introduction of various substituents at different positions of the pyrimidine ring is a common strategy to explore the chemical space and modulate the physicochemical properties of the lead compound. For instance, in the development of histamine (B1213489) H4 receptor ligands, systematic modifications of the core pyrimidine moiety, including the substitution at positions 2, 4, 5, and 6, were performed to optimize potency. nih.gov
Impact of Substituent Effects on Molecular Conformation and Electronic Properties
The introduction of substituents onto the this compound core has a profound impact on the molecule's conformation and electronic properties, which in turn influences its biological activity. The nature and position of these substituents can alter the electron density distribution within the pyrimidine ring and affect the molecule's ability to interact with its biological target.
For example, the methylation of the pyrimidine ring can lead to steric hindrance, affecting the rotation of the amino group and influencing the molecule's conformation. nih.gov The electronic properties of substituents, whether electron-donating or electron-withdrawing, can also significantly alter the pKa values of the aminopyrimidine, thereby affecting its ionization state at physiological pH. nih.gov
In a study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides, it was found that aromatic and amine substituents influenced the lipophilicity of the compounds. nih.gov An intramolecular hydrogen bond between a 6-hydroxy group and the amide carbonyl group masked the polarity of the amide, leading to an increase in lipophilicity. nih.gov Conversely, the introduction of a methoxy (B1213986) group at the same position decreased lipophilicity. nih.gov These examples highlight how subtle changes in substitution can lead to significant alterations in the physicochemical properties of the molecule.
Table 1: Impact of Aromatic Substituents on Apparent Lipophilicity (log kw)
| Substituent | Effect on log kw | Reason |
|---|---|---|
| 6-hydroxy (5-halogen series) | Increase by 0.4 | Masking of amide polarity via intramolecular hydrogen bond |
| 6-hydroxy (5-alkyl series) | Increase by 0.8 | Masking of amide polarity via intramolecular hydrogen bond |
| 6-methoxy | Decrease by 0.5 | --- |
| 3-position substituent | Decrease by 0.3 | Steric and electronic influences on the adjacent 2-methoxy group, weakening the hydrogen bond |
Data sourced from a study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides. nih.gov
Positional Isomerism and its Influence on Reactivity and Interactions
Positional isomerism, which concerns the different spatial arrangements of atoms or functional groups within a molecule, plays a critical role in determining the reactivity and interaction of this compound derivatives with their biological targets. researchgate.net The location of the aminomethyl group and other substituents on the pyrimidine ring can significantly influence the molecule's chemical reactivity and its binding affinity to proteins.
The selection of precursors with specific isomeric arrangements is crucial as it can lead to products with different energetic properties and chemical reactivity. researchgate.net For instance, the position of the amino group on the pyrimidine ring affects its basicity and nucleophilicity. Studies on aminopyrimidines have shown that the pKa values and UV absorption spectra are dependent on the position of the amino group. nih.gov
In the context of drug design, positional isomers can exhibit vastly different biological activities. For example, in a series of pyrimidine derivatives designed as kinase inhibitors, the positioning of a bromide at the 5-position of the pyrimidine core was found to be crucial for potent inhibition. nih.gov This highlights the importance of systematically exploring positional isomerism to identify the optimal arrangement of substituents for a desired biological effect.
Synthesis and Exploration of Novel Fused Pyrimidine Systems Incorporating the Aminomethyl Moiety
The synthesis of fused pyrimidine systems represents a significant area of research aimed at expanding the chemical diversity and therapeutic potential of pyrimidine-based compounds. nih.goveurjchem.comjchr.org Fusing another ring to the pyrimidine core can lead to more rigid structures with altered electronic properties and the potential for novel interactions with biological targets.
Several synthetic strategies have been developed to construct fused pyrimidine systems. These often involve the reaction of a substituted pyrimidine with a bifunctional reagent, leading to the formation of a new ring. For example, pyrazolopyrimidines can be synthesized by reacting a pyrimidine derivative with hydrazine. nih.gov Similarly, triazolopyrimidines can be obtained through cyclization reactions. nih.govresearchgate.net
The incorporation of the aminomethyl moiety into these fused systems is of particular interest. In the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, novel aminomethyl-pyridines were synthesized and evaluated. nih.gov The aminomethyl group was found to be essential for hydrogen bonding interactions with amino acid residues in the active site of the enzyme. nih.gov
The exploration of different fused ring systems, such as pyrrolo[2,3-d]pyrimidines and tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines, has led to the discovery of compounds with a wide range of biological activities. rsc.org These studies demonstrate the versatility of the pyrimidine scaffold and the potential for creating novel therapeutic agents through the synthesis of fused systems incorporating the aminomethyl moiety.
Table 2: Examples of Synthesized Fused Pyrimidine Systems
| Fused System | Starting Materials/Reagents | Biological Target/Activity |
|---|---|---|
| Pyrazolopyrimidine | Enaminonitrile and N-nucleophiles | Antiviral, Antitumor |
| Triazolopyrimidine | Enaminonitrile and N-nucleophiles | Antiviral, Antitumor |
| Isoxazole and Pyrimidinethione | Enaminonitrile, Guanidine, Hydrazine hydrate, Hydroxylamine hydrochloride, Thiourea | Antiviral, Antitumor |
| Pyranopyrimidine | Enaminonitrile, Barbituric acid, Isoxazolone, Pyrazolone | Antiviral, Antitumor |
| Pyrrolo[2,3-d]pyrimidine | --- | COX-2 Inhibition |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | --- | COX-2 Inhibition |
Data compiled from various studies on fused pyrimidine synthesis. rsc.orgnih.gov
Computational and Theoretical Investigations of 2 Aminomethyl Pyrimidin 4 Amine
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are powerful computational tools used to investigate the conformational landscape of molecules like 2-(Aminomethyl)pyrimidin-4-amine. These methods provide insights into the molecule's flexibility, preferred shapes (conformations), and the energy barriers between different conformations.
While specific molecular dynamics simulation studies focused solely on this compound are not extensively detailed in the available literature, the principles of these techniques are well-established for similar pyrimidine (B1678525) derivatives. For instance, molecular dynamics simulations have been effectively used to study the binding mechanisms of aminomethylpyrimidine inhibitors with enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov Such studies typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time to model the molecule's dynamic behavior.
Key parameters often analyzed in these simulations include:
Torsional Angles: The rotation around the C4-C(methylene) and C(methylene)-N bonds would be of primary interest.
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the simulation time.
Potential Energy Surface: This helps in identifying the most stable (lowest energy) conformations.
For pyrazolo[3,4-d]pyrimidine derivatives, computational chemistry techniques have revealed that different conformations can be observed in different crystal polymorphs, and these differences are influenced by molecular packing in the solid state. mdpi.com Geometry optimization calculations can help determine the most stable conformation in the gas phase, which can then be compared to experimental crystal structures. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a detailed picture of how electrons are distributed within a molecule and can predict various chemical properties.
For pyrimidine derivatives, quantum chemical calculations have been used to elucidate molecular structures and interpret spectroscopic data. researchgate.net Such calculations for this compound would provide valuable information about:
Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the optimized, lowest-energy structure.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Charge Distribution: Analysis of the atomic charges can reveal the most electron-rich and electron-deficient sites in the molecule, which is crucial for predicting how it will interact with other molecules. The nitrogen atoms in the pyrimidine ring and the amino groups are expected to be key sites for interaction.
Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to predict the molecule's reactivity. The amine groups, for instance, are expected to be nucleophilic. msu.edu
These theoretical calculations are instrumental in complementing experimental findings and providing a deeper understanding of the molecule's intrinsic properties. For example, calculating the proton affinities of the different nitrogen atoms can predict the most likely site of protonation in an acidic environment. nih.gov
Molecular Docking and Ligand-Protein Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
In a typical molecular docking simulation involving this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the most likely binding pose and the types of interactions formed.
Key interaction modes for aminopyrimidine derivatives often include:
Hydrogen Bonding: The amino groups and the nitrogen atoms in the pyrimidine ring are potent hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as asparagine, cysteine, and tyrosine. nih.gov
Hydrophobic Interactions: The pyrimidine ring itself can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and proline. nih.gov
Pi-Stacking: The aromatic pyrimidine ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
For example, in studies of pyrimidine derivatives binding to Bcl-2, a key protein in apoptosis, docking simulations have been used to predict the interactions within the ligand-binding domain. mdpi.com
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher predicted affinity. These predicted affinities can be used to rank different compounds in a virtual screening campaign.
Pharmacophore mapping is another important in silico technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model could be generated based on its predicted binding mode with a target protein. This model would highlight the key features, such as hydrogen bond donors/acceptors and hydrophobic regions, and their spatial arrangement. Such models are valuable for designing new molecules with potentially improved binding affinity and for searching databases for other compounds that fit the pharmacophore and might have similar biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. pensoft.net
A QSAR study involving this compound would typically be part of a larger study on a series of related pyrimidine derivatives. The process involves:
Data Collection: Gathering a dataset of pyrimidine analogs with their experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power using both internal and external validation techniques. researchgate.net
For pyrimidine-based inhibitors of various kinases, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D contour maps that show where steric bulk, positive/negative charge, and hydrophobic/hydrophilic properties are favorable or unfavorable for activity, providing valuable insights for the design of more potent analogs.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (Theoretical Frameworks)
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.gov
For this compound, a variety of ADME properties can be predicted using different software and web-based tools. These predictions are based on the molecule's structure and physicochemical properties.
Key Predicted ADME Properties:
| Property Category | Predicted Parameter | Significance |
| Absorption | Lipophilicity (logP) | Affects solubility and membrane permeability. |
| Water Solubility (logS) | Crucial for dissolution and absorption. | |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | |
| P-glycoprotein (P-gp) substrate/inhibitor | P-gp is an efflux pump that can limit drug absorption. mdpi.com | |
| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |
| Blood-Brain Barrier (BBB) penetration | Predicts whether the compound can cross into the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts potential for drug-drug interactions and metabolic stability. mdpi.com |
| Excretion | Renal Organic Cation Transporter (OCT2) substrate | Predicts potential for renal excretion. |
| Toxicity | hERG inhibition | Predicts potential for cardiotoxicity. |
| Ames test mutagenicity | Predicts potential for causing DNA mutations. |
These in silico predictions provide a theoretical framework for assessing the potential drug-likeness of this compound. While these are valuable for prioritizing compounds, they need to be confirmed by experimental in vitro and in vivo studies. researchgate.netresearchgate.net
Biochemical and in Vitro Biological Research Applications and Mechanistic Investigations
Investigation of Enzyme Inhibition Mechanisms (In Vitro)
Derivatives and structural analogs of 2-(Aminomethyl)pyrimidin-4-amine have been the focus of numerous in vitro studies to determine their mechanisms of enzyme inhibition. The 2-aminopyrimidine (B69317) structure serves as a key pharmacophore that facilitates interactions with the active sites of several important enzyme classes.
Thiamine pyrophosphokinase (TPK) is the enzyme responsible for synthesizing thiamine diphosphate (ThDP), an essential cofactor for enzymes involved in energy metabolism. nih.govresearchgate.net While direct studies on the inhibition of TPK by this compound were not prominently featured in the reviewed literature, research on thiamine analogs provides insight into potential interactions. Thiamine antimetabolites, such as oxythiamine, can act as substrates for TPK to form pyrophosphate esters, which then interfere with ThDP-dependent enzymes. nih.gov The inhibition of TPK itself is a critical regulatory mechanism; for instance, the enzyme is subject to potent non-competitive feedback inhibition by its product, ThDP, with an inhibitory constant (Ki) of approximately 0.4 μM. nih.govuliege.be This feedback mechanism is crucial for maintaining ThDP homeostasis in the cell. nih.govuliege.be The study of synthetic thiamine antivitamins is an active area of research, with some analogs demonstrating high affinity for ThDP-dependent enzymes, leading to their investigation as potential cytostatic agents. researchgate.net
Dipeptidyl Peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes because it inactivates incretin hormones like GLP-1 and GIP, which are crucial for insulin secretion. nih.govnih.gov Inhibition of DPP-IV prolongs the action of these hormones, thereby improving glucose control. nih.gov Research into DPP-IV inhibitors has explored various chemical scaffolds, including pyrazolopyrimidines, which are structurally related to this compound.
One study focused on novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, identifying a potent and selective inhibitor with an IC50 value of 80 nM. researchgate.net Subsequent structure-based optimization of this lead compound resulted in a derivative with a nearly two-fold increase in inhibitory activity (IC50: 49 nM) and over 1000-fold selectivity against related enzymes like DPP-8 and DPP-9. researchgate.net Molecular docking studies suggest that such inhibitors bind to the DPP-IV active site through interactions like hydrogen bonds, pi-cation interactions, and salt bridges. nih.gov The mechanism of inhibition is typically competitive, where the inhibitor molecule occupies the catalytic pocket of the dimeric DPP-IV enzyme, preventing the binding and cleavage of its natural substrates. nih.govul.ie
The Janus kinase (JAK) family, particularly JAK2, is a key component of signaling pathways for numerous cytokines and growth factors. mdpi.commdpi.com Mutations such as JAK2V617F lead to constitutive activation of these pathways, resulting in myeloproliferative neoplasms (MPNs). nih.govresearchgate.net Consequently, developing selective JAK2 inhibitors is a significant therapeutic goal. nih.gov
Derivatives featuring the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine core have been synthesized and identified as potent and selective JAK2 inhibitors. nih.gov In one study, a lead compound, A8, demonstrated an IC50 value of 5 nM against JAK2 kinase. nih.gov This compound exhibited significant selectivity for JAK2 over other family members, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. nih.gov Mechanistic studies in Ba/F3 JAK2V617F cells confirmed that compound A8 inhibits the phosphorylation of JAK2 and its downstream STAT signaling pathway, leading to cell cycle arrest in the G0/G1 phase. nih.gov Other related series, such as 4-(2-furanyl)pyrimidin-2-amines, have also yielded potent JAK2 inhibitors with IC50 values as low as 0.7 nM and over 30-fold selectivity against JAK3. nih.gov
| Compound Series | Target Enzyme | Inhibitory Potency (IC50) | Selectivity Profile | Reference |
|---|---|---|---|---|
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives (e.g., A8) | JAK2 | 5 nM | >38-fold vs. JAK1, JAK3, TYK2 | nih.gov |
| 4-(2-Furanyl)pyrimidin-2-amine Derivatives | JAK2 | 0.7 nM | >30-fold vs. JAK3 | nih.gov |
| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives (e.g., 13ac) | JAK2 | 3 nM | Good selectivity in kinase scanning | researchgate.net |
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a key target for antimicrobial and anticancer agents. montclair.eduresearchgate.net
The 2,4-diaminopyrimidine motif, which is structurally analogous to the 4-amino-2-(aminomethyl)pyrimidine core, is a classic feature of DHFR inhibitors like trimethoprim. mdpi.comresearchgate.net Research has also explored other pyrimidine-based scaffolds. For example, a series of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were investigated as dual inhibitors of human thymidylate synthase (TS) and DHFR. nih.gov One classical analogue from this series emerged as a potent dual inhibitor with IC50 values of 40 nM against human TS and 20 nM against human DHFR. nih.gov The binding of such inhibitors to DHFR is a complex process that can involve multiple enzyme conformations and steps. nih.gov
Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov While direct studies linking this compound to cholinesterase or COX inhibition were not identified in the provided search results, research into other heterocyclic structures provides a framework for how such interactions might be studied. For instance, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2, with IC50 values comparable to the known NSAID meloxicam. nih.gov Molecular docking studies of these compounds indicated that they bind within the active site of COX enzymes, forming hydrogen bonds with key residues such as Arg120 and Tyr355 in COX-2. nih.gov
Studies on Interactions with Biological Macromolecules (In Vitro)
Beyond enzyme inhibition, compounds containing the aminopyrimidine moiety have been investigated for their ability to interact with other biological macromolecules, most notably nucleic acids. The ability to bind to DNA is a mechanism of action for several classes of therapeutic agents. Studies on trimethoprim analogs, which share the 2,4-diaminopyrimidine core, have confirmed their capacity to bind to plasmid DNA. mdpi.com An ethidium bromide displacement assay showed that newly synthesized trimethoprim derivatives could effectively interact with pBR322 plasmid DNA, with some compounds showing a higher binding affinity than the reference minor groove binding agent, netropsin. mdpi.com
Additionally, the interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is often studied in vitro to understand their pharmacokinetic properties. For example, the interaction between certain COX inhibitors and BSA was investigated using fluorescence spectroscopy. nih.gov The results indicated that the compounds could quench the intrinsic fluorescence of BSA, confirming the formation of a drug-albumin complex, primarily through hydrogen bonding and van der Waals forces. nih.gov
Protein–Ligand Complex Formation Analysis
The interaction of pyrimidine (B1678525) precursors with pathway-specific proteins has been elucidated through structural biology, providing detailed insights into their binding and processing.
Binding to the ThiY Periplasmic Protein: The cellular uptake of the precursor to 4-amino-5-(aminomethyl)-2-methylpyrimidine is initiated by its binding to a specific protein. The ATP-binding cassette (ABC) transporter system ThiXYZ is responsible for transporting N-formyl-4-amino-5-(aminomethyl)-2-methylpyrimidine (FAMP), the direct precursor, into the cell nih.govnih.gov. The crystal structure of the periplasmic substrate-binding protein, ThiY, from Bacillus halodurans has been resolved in a complex with FAMP nih.govnih.gov. This structural analysis reveals that ThiY belongs to the group II family of periplasmic binding proteins and that specific amino acid residues, Tyr188 and Asn145, are involved in hydrogen bonding with the formylamino group of FAMP, securing the ligand for delivery to the transporter's transmembrane domain nih.gov.
Interaction with Aminopyrimidine Aminohydrolase (TenA): After intracellular deformylation of FAMP, the resulting 4-amino-5-(aminomethyl)-2-methylpyrimidine acts as a substrate for the enzyme TenA, also known as thiaminase II or aminopyrimidine aminohydrolase uniprot.orgnih.gov. TenA catalyzes the hydrolysis of the C5'-aminomethyl group to a hydroxymethyl group uniprot.orgnih.gov. Mutagenesis and structural studies of TenA from Bacillus subtilis complexed with a substrate analog and the product have identified key active site residues and have been used to propose a detailed catalytic mechanism nih.gov. These studies show that the enzyme specifically recognizes and transforms the aminopyrimidine to regenerate a key thiamine precursor nih.govnih.gov. TenA displays significantly higher activity (100-fold greater) for 4-amino-5-(aminomethyl)-2-methylpyrimidine compared to thiamin itself, highlighting its specific role in this salvage pathway nih.gov.
Role as a Precursor and Building Block in Investigating Metabolic Pathways (e.g., Thiamine Biosynthesis)
While the de novo synthesis of thiamine involves the creation of the pyrimidine moiety 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) from 5-aminoimidazole ribotide (AIR), many organisms utilize a salvage pathway to recycle degraded forms of thiamin from the environment nih.govnih.govresearchgate.net. In this context, 4-amino-5-(aminomethyl)-2-methylpyrimidine is a key building block.
The salvage pathway begins with thiamin degradation products, such as N-formyl-4-amino-5-(aminomethyl)-2-methylpyrimidine (FAMP), which is formed by the base-mediated degradation of the thiamine's thiazole ring nih.govnih.govnih.gov. This compound is transported into the cell where it undergoes a two-step conversion to HMP, an intermediate in the main thiamine biosynthesis pathway nih.govnih.gov.
The sequential enzymatic process is outlined below:
Deformylation: The enzyme YlmB, an N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine deformylase, removes the formyl group from FAMP to produce 4-amino-5-(aminomethyl)-2-methylpyrimidine and formate nih.govgenome.jpuni-goettingen.de.
Hydrolysis: The enzyme TenA (aminopyrimidine aminohydrolase) then catalyzes the hydrolysis of 4-amino-5-(aminomethyl)-2-methylpyrimidine, converting the aminomethyl group at the C5 position into a hydroxymethyl group, yielding HMP and an ammonium ion uniprot.orgnih.govnih.gov.
The salvaged HMP is subsequently phosphorylated by ThiD to enter the de novo pathway, where it is coupled with the thiazole moiety to form thiamin monophosphate nih.govresearchgate.net.
| Step | Precursor/Substrate | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | N-formyl-4-amino-5-(aminomethyl)-2-methylpyrimidine (FAMP) | YlmB (Deformylase) | 4-amino-5-(aminomethyl)-2-methylpyrimidine | Removal of the formyl group to generate the substrate for the next step. nih.govgenome.jp |
| 2 | 4-amino-5-(aminomethyl)-2-methylpyrimidine | TenA (Aminohydrolase) | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | Conversion to a direct precursor for the main thiamine biosynthesis pathway. uniprot.orgnih.gov |
Exploration of Mechanistic Pathways in Cellular Models (In Vitro, non-cytotoxicity focus)
In vitro studies have been instrumental in dissecting the molecular mechanisms by which 4-amino-5-(aminomethyl)-2-methylpyrimidine and its precursor are taken up and processed by cells.
Cellular Uptake and Distribution Studies (In Vitro)
The cellular uptake of the pyrimidine moiety from the environment is a critical first step in the salvage pathway. This process is not accomplished by passive diffusion but is mediated by a dedicated, high-affinity transport system. In vitro and genetic studies have identified the ThiXYZ system, an ATP-binding cassette (ABC) transporter, as responsible for the uptake of the formylated precursor, FAMP nih.govnih.gov.
The process involves the periplasmic substrate-binding protein ThiY, which captures FAMP from the extracellular environment with high affinity (an equilibrium binding constant of 200 nM has been reported) and delivers it to the ThiXZ transmembrane channel for translocation into the cytoplasm nih.govnih.govnih.gov. This active transport mechanism ensures efficient scavenging of the precursor even at low environmental concentrations, highlighting a specialized cellular process for vitamin recycling researchgate.net. Once inside the cell, the compound is rapidly metabolized, so its distribution is largely confined to the cytoplasm where the salvage pathway enzymes are located.
Effects on Cellular Processes and Targets (In Vitro)
The primary effect of 4-amino-5-(aminomethyl)-2-methylpyrimidine on cellular processes is its direct participation in thiamine metabolism, a fundamental process for all living cells. Its cellular targets are the specific enzymes that recognize it as a substrate.
By serving as an intermediate in the salvage pathway, the compound allows cells to regenerate the essential cofactor thiamin pyrophosphate (ThDP) from degradation products, thus conserving cellular resources that would otherwise be spent on de novo synthesis nih.govnih.gov. This metabolic replenishment is its key, non-cytotoxic cellular function. In vitro enzyme assays have been crucial in defining the kinetics and substrate specificity of these target enzymes.
| Cellular Target (Enzyme) | Interaction/Effect | Outcome for the Cell | Key In Vitro Finding |
|---|---|---|---|
| YlmB (precursor processing) | The precursor FAMP is a substrate for YlmB. uni-goettingen.de | Produces 4-amino-5-(aminomethyl)-2-methylpyrimidine. nih.gov | Demonstration of deformylase activity converting FAMP to the aminopyrimidine. genome.jp |
| TenA (Aminopyrimidine aminohydrolase) | Acts as a specific substrate for TenA. uniprot.orgnih.gov | Produces HMP, linking the salvage and de novo thiamine biosynthesis pathways. nih.gov | TenA shows a kcat of 22.0 min⁻¹ and a KM of 11.8 µM for this substrate, indicating high efficiency. uniprot.org |
Advanced Analytical Characterization Techniques in Chemical Research of 2 Aminomethyl Pyrimidin 4 Amine
Spectroscopic Elucidation of Molecular Structures and Purity
Spectroscopic techniques are indispensable for determining the molecular structure and purity of 2-(aminomethyl)pyrimidin-4-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can obtain detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 2-aminopyrimidine (B69317) and aminomethyl-substituted aromatic rings. semanticscholar.orgchemicalbook.comchemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, and the two amine groups. The protons of the C4-amine and the aminomethyl group are exchangeable and may appear as broad singlets; their chemical shift can vary depending on the solvent and concentration. libretexts.org The addition of D₂O would likely cause the signals from the NH₂ protons to disappear, confirming their identity. libretexts.org
Expected NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~163 |
| C4 | - | ~165 |
| C5 | Doublet, ~6.0-6.5 | ~105 |
| C6 | Doublet, ~7.8-8.2 | ~158 |
| Methylene (-CH₂-) | Singlet, ~3.8-4.2 | ~45-50 |
| C4-NH₂ | Broad Singlet, ~6.5-7.5 | - |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups within this compound give rise to characteristic absorption bands.
Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. semanticscholar.orglibretexts.orgorgchemboulder.com The spectrum would also feature N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹ and C-N stretching vibrations. orgchemboulder.com The pyrimidine ring itself has characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amines (Ar-NH₂, R-CH₂-NH₂) | 3500 - 3300 | Medium-Weak |
| C-H Stretch (aromatic) | Pyrimidine Ring | 3100 - 3000 | Weak |
| C-H Stretch (aliphatic) | Methylene (-CH₂-) | 3000 - 2850 | Weak |
| N-H Bend (scissoring) | Primary Amines | 1650 - 1580 | Medium |
| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |
| C-N Stretch (aromatic) | C4-Amine | 1335 - 1250 | Strong |
| C-N Stretch (aliphatic) | Aminomethyl Group | 1250 - 1020 | Medium-Weak |
Note: These are generalized predictions. The exact position and intensity of peaks can be influenced by the molecular environment and sample state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
For this compound (molecular formula C₅H₈N₄), the molecular ion peak [M]⁺ would be observed at an odd integer value, consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org Common fragmentation in amines involves alpha-cleavage, which would lead to the loss of radicals from the carbon adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The monoisotopic mass of C₅H₈N₄ is calculated to be 124.0749 Da. uni.lu HRMS can distinguish this from other potential formulas that have the same nominal mass, thus confirming the elemental composition. Predicted HRMS data for various adducts can further aid in identification. uni.lu
Predicted HRMS Adducts for C₅H₈N₄
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 125.08218 |
| [M+Na]⁺ | 147.06412 |
| [M+K]⁺ | 163.03806 |
| [M-H]⁻ | 123.06762 |
Source: PubChemLite. uni.lu
Chromatographic Methods for Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are vital for assessing purity and analyzing related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine functional groups, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. helixchrom.comhelixchrom.com This setup allows for the separation of the main compound from any impurities arising from synthesis or degradation. Detection is commonly performed using a UV detector, as the pyrimidine ring is a chromophore.
Since this compound is an achiral molecule, it does not have enantiomers, and therefore, enantiomeric separation techniques are not applicable for the analysis of the compound itself. However, should this molecule be used to resolve a racemic mixture, HPLC with a chiral stationary phase would be employed. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Aminomethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-amine derivatives are often synthesized by reacting chloromethylpyridine with amines under basic conditions (e.g., NaOH or K₂CO₃) to promote deprotonation and nucleophilic attack . Catalytic methods, such as palladium-mediated cross-coupling, are also employed for introducing aryl/heteroaryl substituents . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–30% .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., pyrimidine C4-NH₂ at δ 6.8–7.2 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ for C₆H₉N₃: 124.08) and detects impurities .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrimidine cores) .
Q. How do physicochemical properties (e.g., solubility, logP) of this compound derivatives affect biological assay design?
- Methodological Answer : Low solubility in aqueous buffers (logP ~1.5–2.5) necessitates DMSO stock solutions (<10% v/v) to prevent precipitation. For cellular assays, derivatives with logP >3 may require formulation with cyclodextrins or liposomes to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for cholinesterase inhibition?
- Methodological Answer : Substituents at the pyrimidine C2 and C4 positions critically modulate activity. For example:
- C2-Piperidine : Enhances BuChE selectivity (IC₅₀ = 2.2 µM for 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) .
- C4-Benzyl groups : Improve AChE inhibition (IC₅₀ = 5.5 µM) but reduce selectivity .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict binding affinities based on steric/electronic parameters .
Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations >50% across studies) may arise from assay conditions. Standardize protocols:
- Enzyme source : Use recombinant human enzymes instead of animal-derived variants .
- Positive controls : Include galantamine (AChE/BuChE) to validate assay sensitivity .
- Dose-response curves : Use 8–12 concentration points to improve IC₅₀ accuracy .
Q. What computational strategies are effective for predicting the binding modes of this compound derivatives with therapeutic targets?
- Methodological Answer :
- Molecular docking : Align derivatives with crystal structures of AChE (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86) .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How do fluorinated substituents influence the metabolic stability of this compound derivatives?
- Methodological Answer : Fluorine at C6 reduces CYP450-mediated oxidation (e.g., t₁/₂ increases from 2.1 to 4.8 hours in microsomal assays). Use ¹⁹F NMR to track metabolite formation .
Q. What strategies mitigate polymorphism-related variability in crystallographic data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
